2-(Acetylamino)-2-deoxy-A-D-glucopyranose
2-(Acetylamino)-2-deoxy-A-D-glucopyranose
N-acetyl-alpha-D-glucosamine is an N-acetyl-D-glucosamine that has alpha-configuration at the anomeric centre.
The N-acetyl derivative of glucosamine.
The N-acetyl derivative of glucosamine.
Brand Name:
Vulcanchem
CAS No.:
10036-64-3
VCID:
VC0167408
InChI:
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8+/m1/s1
SMILES:
CC(=O)NC1C(C(C(OC1O)CO)O)O
Molecular Formula:
C8H15NO6
Molecular Weight:
221.21 g/mol
2-(Acetylamino)-2-deoxy-A-D-glucopyranose
CAS No.: 10036-64-3
Main Products
VCID: VC0167408
Molecular Formula: C8H15NO6
Molecular Weight: 221.21 g/mol
CAS No. | 10036-64-3 |
---|---|
Product Name | 2-(Acetylamino)-2-deoxy-A-D-glucopyranose |
Molecular Formula | C8H15NO6 |
Molecular Weight | 221.21 g/mol |
IUPAC Name | N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Standard InChI | InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8+/m1/s1 |
Standard InChIKey | OVRNDRQMDRJTHS-PVFLNQBWSA-N |
Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)CO)O)O |
SMILES | CC(=O)NC1C(C(C(OC1O)CO)O)O |
Canonical SMILES | CC(=O)NC1C(C(C(OC1O)CO)O)O |
Description | N-acetyl-alpha-D-glucosamine is an N-acetyl-D-glucosamine that has alpha-configuration at the anomeric centre. The N-acetyl derivative of glucosamine. |
PubChem Compound | 82313 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume